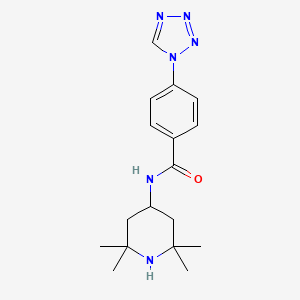![molecular formula C20H16ClN3OS B15007749 1-(2-chloro-10H-phenothiazin-10-yl)-2-[(pyridin-3-ylmethyl)amino]ethanone](/img/structure/B15007749.png)
1-(2-chloro-10H-phenothiazin-10-yl)-2-[(pyridin-3-ylmethyl)amino]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHAN-1-ONE is a synthetic organic compound that belongs to the class of phenothiazine derivatives. These compounds are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHAN-1-ONE typically involves the following steps:
Formation of the phenothiazine core: This can be achieved through the cyclization of 2-chlorobenzene-1-thiol with aniline derivatives under oxidative conditions.
Substitution reaction: The phenothiazine core is then chlorinated at the 2-position using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated phenothiazine is reacted with 3-pyridinemethanamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of dihydrophenothiazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving phenothiazine derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHAN-1-ONE would depend on its specific biological target. Generally, phenothiazine derivatives exert their effects by interacting with neurotransmitter receptors, enzymes, or ion channels. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic properties.
Uniqueness
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHAN-1-ONE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.
特性
分子式 |
C20H16ClN3OS |
|---|---|
分子量 |
381.9 g/mol |
IUPAC名 |
1-(2-chlorophenothiazin-10-yl)-2-(pyridin-3-ylmethylamino)ethanone |
InChI |
InChI=1S/C20H16ClN3OS/c21-15-7-8-19-17(10-15)24(16-5-1-2-6-18(16)26-19)20(25)13-23-12-14-4-3-9-22-11-14/h1-11,23H,12-13H2 |
InChIキー |
LZILFWOKIICEDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CNCC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2E)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15007673.png)

![Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester](/img/structure/B15007686.png)
![4-[(Z)-(5-oxo-3-phenyl-1,2-oxazol-4(5H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B15007711.png)
![N-(4-bromo-2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B15007718.png)
![3-chloro-N-cyclohexyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15007719.png)
![4-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline](/img/structure/B15007722.png)
![(2,4-Dinitro-phenyl)-[2-(4-methyl-furazan-3-yloxy)-ethyl]-amine](/img/structure/B15007723.png)
![N,N'-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B15007735.png)
![4-Benzyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B15007741.png)

![6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B15007746.png)

![1'-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one](/img/structure/B15007757.png)
